2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
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Overview
Description
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms, and a fluorophenyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives. For example, the reaction between 4-fluorobenzohydrazide and ethyl chloroacetate under basic conditions can yield the desired oxadiazole ring.
Introduction of the ethan-1-amine group: This step often involves the reaction of the oxadiazole intermediate with ethylene diamine or a similar reagent under controlled conditions to introduce the ethan-1-amine moiety.
Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or the fluorophenyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., heating, solvents like DMF or DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce partially or fully reduced derivatives of the original compound.
Scientific Research Applications
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential therapeutic agent targeting specific biological pathways.
Biological Studies: It can be used as a probe to study the interactions of oxadiazole-containing compounds with biological targets, such as enzymes and receptors.
Materials Science: The compound’s properties may be exploited in the development of new materials, including polymers and nanomaterials, with specific electronic or optical characteristics.
Chemical Biology: It can serve as a tool for investigating the mechanisms of action of oxadiazole derivatives in various biological systems.
Mechanism of Action
The mechanism of action of 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The oxadiazole ring and the fluorophenyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethan-1-amine: This compound lacks the oxadiazole ring but shares the fluorophenyl group, making it useful for comparative studies.
1-(4-Fluorophenyl)-2-(1,2,4-oxadiazol-5-yl)ethanone: Similar in structure but with a ketone group instead of an amine, offering different reactivity and applications.
4-Fluorophenyl-1,2,4-oxadiazole: A simpler analog that retains the core oxadiazole structure but lacks the ethan-1-amine moiety.
Uniqueness
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is unique due to the combination of the oxadiazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10;/h1-4H,5-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOHOCUQGRMBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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